molecular formula C21H16ClN5O4 B4903444 4-chloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide

4-chloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide

Cat. No.: B4903444
M. Wt: 437.8 g/mol
InChI Key: SMFWBHMPJQWTCE-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzotriazole core, chloro and nitro substituents, and a methoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

4-chloro-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O4/c1-12-9-18-19(25-26(24-18)14-4-6-15(31-2)7-5-14)11-17(12)23-21(28)13-3-8-16(22)20(10-13)27(29)30/h3-11H,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFWBHMPJQWTCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide typically involves multiple steps, starting with the formation of the benzotriazole core. One common approach is to react 2-amino-5-methylbenzotriazole with 4-methoxyphenyl isothiocyanate to form the intermediate thiourea derivative. This intermediate is then subjected to chlorination and nitration reactions to introduce the chloro and nitro groups, respectively.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle the specific reaction conditions required for each step. The process would involve careful control of temperature, pressure, and reagent concentrations to ensure high yield and purity. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: : The nitro group can be reduced to an amine group, resulting in different derivatives.

  • Substitution: : The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents include iron powder (Fe) and hydrogen gas (H₂).

  • Substitution: : Reagents like sodium hydroxide (NaOH) and ammonia (NH₃) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Nitroso derivatives, nitrate esters.

  • Reduction: : Amines, hydrazines.

  • Substitution: : Hydroxy derivatives, amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural complexity allows it to interact with specific biological targets.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a candidate for drug development, particularly in the field of anti-inflammatory or analgesic agents.

Industry

In industry, this compound might be used in the production of dyes, pigments, or other chemical products that require specific functional groups for their synthesis.

Mechanism of Action

The mechanism by which 4-chloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide exerts its effects depends on its molecular targets and pathways. For example, if used as an anti-inflammatory agent, it may inhibit specific enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. The nitro group could play a role in the inhibition mechanism by interacting with the active site of the enzyme.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(4-methoxyphenyl)benzamide: : Similar structure but lacks the benzotriazole core.

  • 4-Nitrobenzamide derivatives: : Similar nitro group placement but different core structures.

  • Benzotriazole-based compounds: : Similar core but different substituents.

Uniqueness

The uniqueness of 4-chloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide lies in its combination of functional groups and core structure, which provides a distinct reactivity profile compared to similar compounds. This makes it a valuable compound for specific applications in research and industry.

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